3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine
Description
“3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-24(21,13-4-1-5-16-8-13)19-9-11(10-19)15-17-14(18-22-15)7-12-3-2-6-23-12/h1-6,8,11H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMRCWOASCROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azetidines, pyridines, and thiophenes, followed by their coupling under specific conditions to form the final product. Common reagents might include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets or chemical environments. It may involve binding to specific proteins or enzymes, altering their activity, or participating in chemical reactions that modify other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine, pyridine, thiophene, and oxadiazole derivatives. These compounds often share similar structural features and chemical properties.
Uniqueness
The uniqueness of “3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine” lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity compared to other compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Biological Activity
The compound 3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine represents a novel class of bioactive molecules that integrate features from various heterocyclic compounds. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, an azetidine moiety, and a thiophene-substituted 1,2,4-oxadiazole. The structural complexity suggests diverse biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole and thiophene rings may engage in π-π stacking and hydrogen bonding with enzyme active sites, potentially inhibiting their functions.
- Receptor Modulation : The sulfonamide group may enhance binding affinity to specific receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular:
- Antibacterial Effects : Compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 15 µg/mL |
| Oxadiazole Derivative B | Escherichia coli | 20 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance:
- Cell Line Studies : It has demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 8.0 |
These results indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for anti-inflammatory properties. For example:
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced inflammation markers when compared to control groups.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis. The findings revealed that certain derivatives significantly inhibited bacterial growth both in active and dormant states.
Study 2: Anticancer Potential
In a study published in MDPI (2023), researchers synthesized several derivatives based on the oxadiazole structure and tested them against human cancer cell lines. Notably, one derivative showed a high level of cytotoxicity against breast cancer cells, suggesting that modifications to the oxadiazole ring can enhance biological activity.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR to confirm connectivity of thiophene, oxadiazole, azetidine, and sulfonyl groups. Key peaks include:
- Thiophene protons at δ 6.8–7.2 ppm (multiplet).
- Oxadiazole C=N resonance at ~160 ppm in ¹³C NMR .
- IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₇H₁₅N₄O₃S₂⁺) .
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines, enzyme isoforms, or incubation times. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Structural Analogues : Compare with compounds lacking the thiophene or sulfonyl group to isolate functional group contributions .
Methodological Approach : - Replicate studies under controlled conditions.
- Perform meta-analysis of existing data to identify trends .
What strategies are recommended for optimizing the synthetic yield of this compound in flow chemistry systems?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, residence time, catalyst loading) .
- Continuous-Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation).
- In-line Analytics : Monitor intermediates via UV/Vis or FTIR to adjust parameters dynamically .
Example Optimization : - Residence time of 30–60 seconds for oxadiazole cyclization at 80°C.
- Catalyst (e.g., ZnCl₂) loading at 5 mol% to minimize side products .
How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Advanced Research Question
- Electron-Deficient Oxadiazole : Enhances hydrogen-bonding with biological targets (e.g., enzyme active sites) .
- Sulfonyl Group : Increases solubility and stabilizes protein-ligand interactions via polar contacts .
- Thiophene Moiety : Participates in π-π stacking with aromatic residues (e.g., in kinase inhibitors) .
Computational Validation : - Molecular docking (AutoDock Vina) and MD simulations to map binding modes .
What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?
Advanced Research Question
- Hydrolysis of Oxadiazole : Susceptible in acidic/alkaline environments. Stabilize via formulation in buffered solutions (pH 6–7.4) .
- Sulfonyl Group Degradation : Protect with lyophilization or encapsulation in liposomes .
- Light Sensitivity : Store in amber vials under inert atmosphere .
Analytical Monitoring : - Accelerated stability studies (ICH Q1A guidelines) with HPLC tracking .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Advanced Research Question
- Derivatization Strategies :
- Replace thiophene with other heterocycles (e.g., furan, pyrrole) to modulate lipophilicity .
- Modify the azetidine ring with substituents (e.g., methyl, fluoro) to enhance metabolic stability .
- In Vitro Screening :
- Test against panels of kinases, GPCRs, or ion channels to identify off-target effects .
- Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
